

An In-depth Technical Guide to Phthalic Acid Isomers and Their Nomenclature

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Compound of Interest

Compound Name: *Phthalic Acid*

Cat. No.: *B1677737*

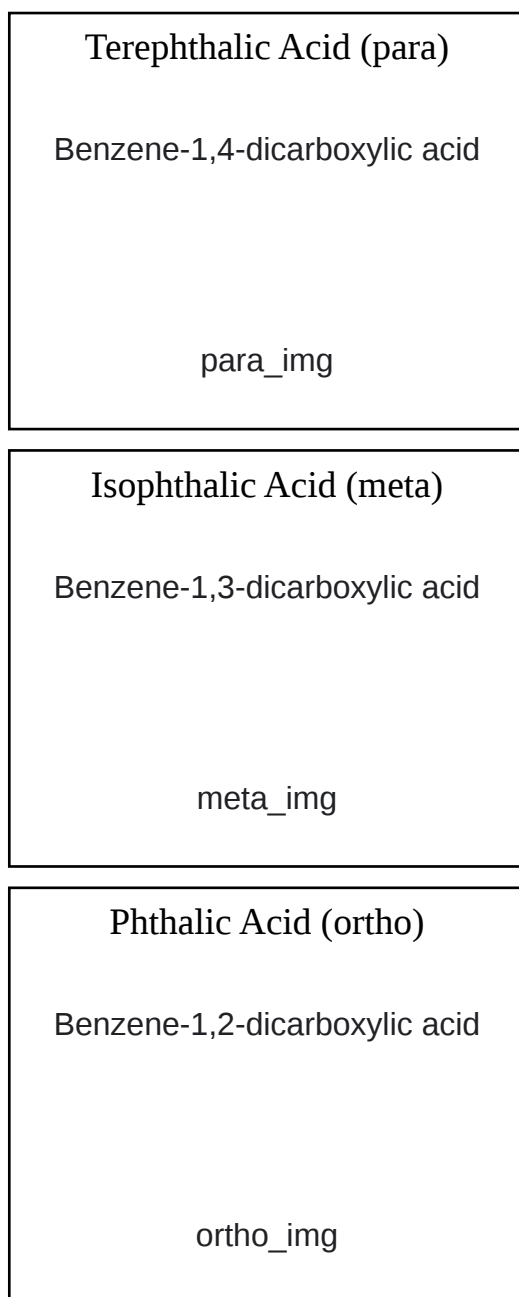
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Phthalic acid and its isomers, **isophthalic acid** and **terephthalic acid**, represent a fundamental class of aromatic dicarboxylic acids. With the chemical formula $C_6H_4(COOH)_2$, these compounds consist of a benzene ring substituted with two carboxyl groups.^[1] Their structural differences, arising from the relative positions of these functional groups, dictate their distinct physical and chemical properties, which in turn govern their synthesis and vast industrial applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the nomenclature, properties, synthesis, and primary uses of these critical chemical building blocks.

Nomenclature and Structure

The three isomers of benzenedicarboxylic acid are distinguished by the substitution pattern of the carboxyl groups on the benzene ring.^[2] The nomenclature and structure for each are as follows:

- **Phthalic Acid** (ortho-isomer): The carboxyl groups are on adjacent carbons. Its IUPAC name is Benzene-1,2-dicarboxylic acid.^{[2][3]}
- **Isophthalic Acid** (meta-isomer): The carboxyl groups are separated by one carbon atom. Its IUPAC name is Benzene-1,3-dicarboxylic acid.^{[2][4]}
- **Terephthalic Acid** (para-isomer): The carboxyl groups are on opposite sides of the ring. Its IUPAC name is Benzene-1,4-dicarboxylic acid.^{[5][6]}



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Caption: Molecular structures of the three **phthalic acid** isomers.

Comparative Physical and Chemical Properties

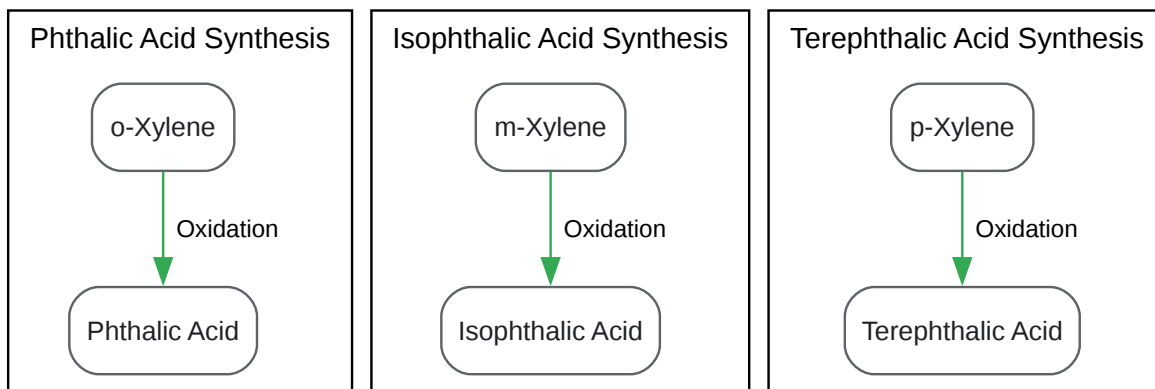
The distinct substitution patterns of the isomers lead to significant differences in their physical properties, such as melting point, density, and solubility. These properties are critical for their purification and processing in industrial applications.

Property	Phthalic Acid (ortho-)	Isophthalic Acid (meta-)	Terephthalic Acid (para-)
IUPAC Name	Benzene-1,2-dicarboxylic acid	Benzene-1,3-dicarboxylic acid	Benzene-1,4-dicarboxylic acid
CAS Number	88-99-3[3]	121-91-5[7]	100-21-0[8]
Molar Mass	166.132 g/mol [3][9]	166.13 g/mol	166.13 g/mol [5][6]
Appearance	White crystalline solid[3]	White crystalline powder[7]	White crystalline solid[8]
Density	1.593 g/cm ³ [3][9]	-	1.522 g/cm ³ [6]
Melting Point	207 °C (decomposes) [3][10]	345-348 °C	Sublimes at >300 °C[8]
Solubility in Water	0.6 g/100 mL[3][9]	Insoluble in cold water[7]	Very low (~0.0015 g/100mL at 20°C)[5]
Acidity (pKa)	pKa1 = 2.89, pKa2 = 5.51[3][11]	-	pKa = 3.54[6]

Phthalic acid is a dibasic acid, and its monopotassium salt, potassium hydrogen phthalate, is a primary standard in analytical chemistry.[3][11] **Terephthalic acid**'s high melting point and low solubility are due to its symmetrical structure, which allows for strong intermolecular hydrogen bonding.[6] **Isophthalic acid** is used to reduce the crystallinity of PET, which improves clarity for bottle manufacturing.[12][13]

Synthesis of Phthalic Acid Isomers

The primary industrial route for producing all three isomers is the catalytic oxidation of the corresponding xylene isomers (ortho-xylene, meta-xylene, and para-xylene).



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Caption: General synthesis pathway via xylene oxidation.

Phthalic acid can also be produced via the oxidation of naphthalene, which yields phthalic anhydride, subsequently hydrolyzed to the acid.[3] The industrial production of **terephthalic acid** is dominated by the Amoco process, which involves the air oxidation of p-xylene in acetic acid, utilizing cobalt-manganese-bromide as a catalyst.[5][14]

Experimental Protocol: Catalytic Oxidation of p-Xylene to Terephthalic Acid

This protocol outlines a laboratory-scale synthesis representative of the industrial Amoco process.

Objective: To synthesize **terephthalic acid** via the liquid-phase air oxidation of p-xylene.

Materials:

- p-Xylene
- Acetic acid (glacial)
- Cobalt(II) acetate tetrahydrate
- Manganese(II) acetate tetrahydrate

- Sodium bromide
- High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, and temperature/pressure controls.

Procedure:

- **Catalyst Preparation:** Prepare a catalyst solution by dissolving cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. The typical solvent-to-xylene ratio is around 3:1 by weight.
- **Reactor Charging:** Charge the high-pressure reactor with p-xylene and the catalyst-acetic acid solution.
- **Reaction Conditions:** Seal the reactor and pressurize it with compressed air or a mixture of oxygen and nitrogen. Heat the reactor to the target temperature, typically between 175-225°C, while stirring vigorously to ensure proper mixing of the gas and liquid phases. The pressure is maintained between 15-30 atm.
- **Reaction Monitoring:** The reaction is exothermic. Monitor the temperature and pressure closely. The reaction is typically complete within 0.5 to 2 hours.
- **Product Recovery:** After the reaction, cool the reactor to room temperature and carefully vent the excess pressure. The tere**phthalic acid** product will precipitate out of the acetic acid solvent due to its low solubility.
- **Purification:** Collect the crude tere**phthalic acid** by filtration. Wash the solid product with fresh acetic acid and then with water to remove residual catalyst and solvent.
- **Drying:** Dry the purified tere**phthalic acid** in a vacuum oven to obtain a white crystalline powder.

Safety Precautions: This reaction involves flammable organic compounds and is conducted at high temperatures and pressures. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The high-pressure reactor must be operated by trained personnel.

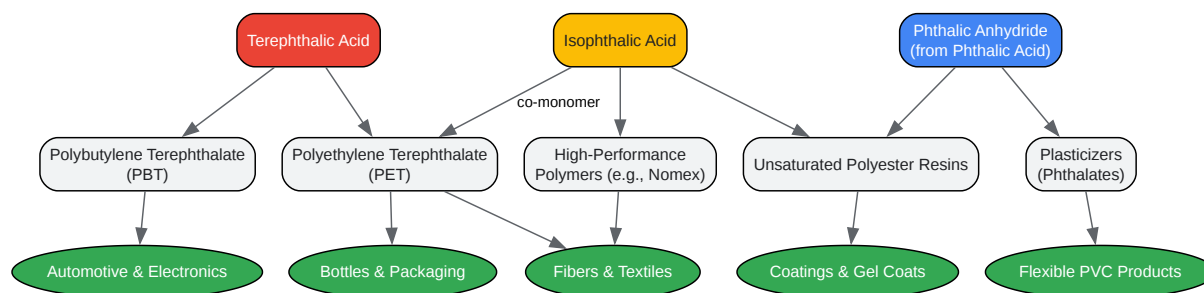
Industrial Applications

The applications of **phthalic acid** isomers are vast and are dictated by their molecular structure. **Terephthalic acid** is a commodity chemical of immense importance, with millions of tons produced annually.[\[8\]](#)

Isomer	Primary Form Used	Key Applications	End Products
Phthalic Acid	Phthalic Anhydride	Plasticizers (Phthalates) [3] [11]	Flexible PVC, Vinyl Upholstery, Cables
Dyes & Pigments [10] [11]	Phenolphthalein, Anthraquinone		
Unsaturated Polyester Resins	Fiberglass, Coatings		
Isophthalic Acid	Isophthalic Acid	Co-monomer for PET [7] [12]	Clear Drink Bottles, Food Packaging
High-Performance Polymers [7] [13]	Nomex (Aramid Fibers), Polybenzimidazole		
Unsaturated Polyester & Alkyd Resins [13]	High-Quality Gel Coats, Industrial Coatings		
Terephthalic Acid	Terephthalic Acid	Polyethylene Terephthalate (PET) [8] [14]	Polyester Fibers (Clothing), Plastic Bottles
Polybutylene Terephthalate (PBT) [14]	Automotive Parts, Electronic Components		
Other Polymers & Chemicals [14]	Plasticizers, Specialty Polymers		

The linear and symmetrical structure of **terephthalic acid** makes it an ideal monomer for forming the strong, crystalline fibers and films of PET.[\[15\]](#) **Isophthalic acid**, with its bent

geometry, is used to disrupt crystallinity in polymers, enhancing clarity in PET bottles and improving the durability and chemical resistance of resins.[12][13] **Phthalic acid** is most commonly used in the form of its anhydride to produce phthalate esters, which act as plasticizers to impart flexibility to PVC.[3][11]



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Caption: Logical flow from isomers to primary applications and end products.

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